

Application Notes and Protocols for Amino-Tri-(carboxyethoxymethyl)-methane in Bioconjugation

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Compound of Interest

Compound Name: Amino-Tri-(carboxyethoxymethyl)-methane

Cat. No.: B605481

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Introduction

Amino-Tri-(carboxyethoxymethyl)-methane is a versatile, branched, polyethylene glycol (PEG)-based linker utilized in the field of bioconjugation. Its unique trifunctional structure, featuring a primary amine and three carboxylic acid groups, makes it a valuable tool in the development of complex biomolecular conjugates, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The PEG component enhances solubility and can improve the pharmacokinetic properties of the final conjugate. This linker is typically classified as cleavable, allowing for the release of a payload under specific physiological conditions.

This document provides detailed application notes and experimental protocols for the use of **Amino-Tri-(carboxyethoxymethyl)-methane** in bioconjugation.

Physicochemical Properties and Handling

A summary of the key properties of **Amino-Tri-(carboxyethoxymethyl)-methane** is provided in the table below.

Property	Value	Reference
Molecular Formula	C13H23NO9	
Molecular Weight	337.33 g/mol	
CAS Number	174362-95-9	
Appearance	White to off-white solid	
Solubility	Soluble in water, DMSO, DMF	
Storage	Store at -20°C to -80°C, protected from moisture.	

Note: The hydrochloride salt of this linker is also commonly available and may have different solubility properties.

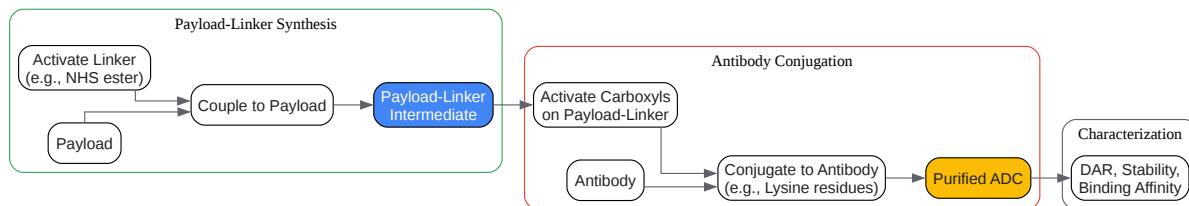
Applications in Bioconjugation

The trifunctional nature of **Amino-Tri-(carboxyethoxymethyl)-methane** allows for multiple conjugation strategies. The primary amine can be reacted with activated esters or other electrophiles, while the three carboxylic acid groups can be coupled to amines using carbodiimide chemistry.

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach a cytotoxic payload to an antibody. The branched structure could potentially allow for a higher drug-to-antibody ratio (DAR) in a site-specific manner.

Workflow for ADC Synthesis:



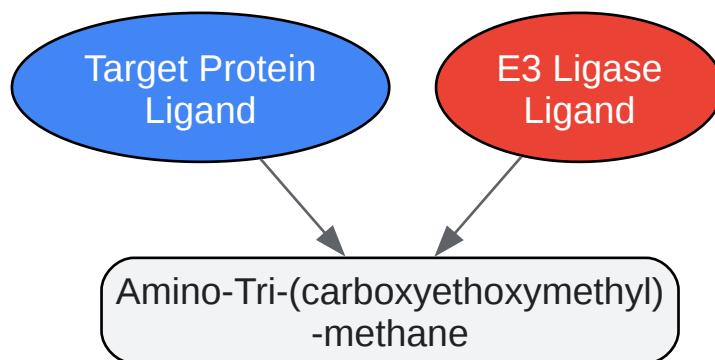
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Caption: General workflow for synthesizing an antibody-drug conjugate (ADC).

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. **Amino-Tri-(carboxyethoxymethyl)-methane** can serve as the central scaffold connecting the target protein ligand and the E3 ligase ligand. The trifunctional nature could also enable the development of trivalent PROTACs for enhanced efficacy or dual-target degraders.

Logical Structure of a PROTAC:



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Caption: The modular design of a PROTAC molecule.

Experimental Protocols

Protocol 1: Activation of Carboxylic Acid Groups with NHS Ester

This protocol describes the activation of the carboxylic acid groups on **Amino-Tri-(carboxyethoxymethyl)-methane** to form N-hydroxysuccinimide (NHS) esters, which are reactive towards primary amines.

Materials:

- **Amino-Tri-(carboxyethoxymethyl)-methane**
- N-Hydroxysuccinimide (NHS)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
- Argon or Nitrogen atmosphere

Procedure:

- Dissolve **Amino-Tri-(carboxyethoxymethyl)-methane** (1 equivalent) in anhydrous DMF.
- Add NHS (3.3 equivalents) to the solution.
- Slowly add a solution of DCC (3.3 equivalents) or EDC (3.3 equivalents).
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